REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([F:11])[C:5]([F:12])=[C:4](F)[C:3]=1[F:14].[OH-:15].[K+]>CS(C)=O.O>[N+:8]([C:7]1[C:2]([F:1])=[C:3]([F:14])[C:4]([OH:15])=[C:5]([F:12])[C:6]=1[F:11])([O-:10])=[O:9] |f:1.2|
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Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
by shaking with 200 ml of ethyl acetate and 400 ml of water
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the crude product is washed
|
Type
|
WASH
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Details
|
The organic phase is washed three times with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to half in a rotary evaporator
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Type
|
CUSTOM
|
Details
|
The reaction product is then recrystallized from a mixture of ethyl acetate and n-hexane (volume ratio 1:1)
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Type
|
CUSTOM
|
Details
|
dried for 48 hours under nitrogen at 40° C./10 mbar in a vacuum
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
drying cabinet (yield: 95%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1F)F)O)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |